(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one
Description
Properties
CAS No. |
215317-22-9 |
|---|---|
Molecular Formula |
C25H29NO5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2R)-4-hydroxy-5-[(1R)-1-(3-nitrophenyl)propyl]-2-(2-phenylethyl)-2-propyl-3H-pyran-6-one |
InChI |
InChI=1S/C25H29NO5/c1-3-14-25(15-13-18-9-6-5-7-10-18)17-22(27)23(24(28)31-25)21(4-2)19-11-8-12-20(16-19)26(29)30/h5-12,16,21,27H,3-4,13-15,17H2,1-2H3/t21-,25-/m1/s1 |
InChI Key |
IVSBNHGCCSIIRX-PXDATVDWSA-N |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N+](=O)[O-])O)CCC3=CC=CC=C3 |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N+](=O)[O-])O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Organometallic Addition to Lactones or Pyranones
A common approach involves nucleophilic addition of organometallic reagents (e.g., organolithium or Grignard reagents) to lactone or pyranone precursors to introduce side chains at the 3- or 6-positions.
Example procedure : Under inert atmosphere (nitrogen or argon), a brominated aromatic precursor is treated with n-butyllithium at low temperature (-67 to -78 °C) to generate an aryllithium intermediate. This intermediate is then reacted with a protected pyranone derivative (e.g., 3,4,5-tris(trimethylsilyl)oxy tetrahydro-2H-pyran-2-one) to form the substituted pyranone ring system.
Reaction conditions : Low temperature (-78 °C), anhydrous solvents such as tetrahydrofuran (THF) or toluene, followed by acidic workup with methanesulfonic acid in methanol to remove protecting groups and complete cyclization.
Use of Chiral Precursors and Stereoselective Catalysis
The stereochemistry at the 6R and 1R centers is controlled by using chiral starting materials or chiral catalysts during the addition steps.
For example, the use of chiral lactones or chiral auxiliaries in the pyranone ring formation ensures the correct configuration of the hydroxy and alkyl substituents.
Protection and Deprotection Steps
Introduction of the Nitroaryl Side Chain
The 3-nitrophenylpropyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions starting from a suitable nitro-substituted aryl halide.
Alternatively, the nitroarylpropyl side chain can be installed by alkylation of the pyranone intermediate with a nitroarylpropyl halide under basic conditions.
Representative Experimental Procedure (Adapted from Analogous Compounds)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-nitrophenyl bromide + n-butyllithium (1.6 M in hexane), THF, -78 °C | Formation of aryllithium intermediate | - |
| 2 | Addition to protected 6-propyl-2H-pyran-2-one derivative, stirring at -78 °C to 0 °C | Nucleophilic addition to lactone ring | - |
| 3 | Methanesulfonic acid in methanol, room temperature, 12-18 h | Deprotection and ring closure | 85-93% (typical for similar compounds) |
| 4 | Workup with saturated sodium bicarbonate, extraction with ethyl acetate | Isolation of crude product | - |
| 5 | Purification by recrystallization from toluene/hexane or chromatography | Final product isolation | - |
Data Table Summarizing Key Parameters from Related Syntheses
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), toluene | Anhydrous, inert atmosphere |
| Temperature | -78 °C to room temperature | Controls stereoselectivity and reaction rate |
| Organometallic reagent | n-Butyllithium or sec-butylmagnesium chloride | For aryl or alkyl lithium/magnesium intermediates |
| Acidic workup | Methanesulfonic acid in methanol | Removes protecting groups, promotes cyclization |
| Purification | Recrystallization or chromatography | Ensures high purity (>85%) |
| Yield range | 85-94% | Based on analogous pyranone derivatives |
Research Findings and Considerations
The stereochemical integrity of the (6R) and (1R) centers is critical for biological activity and is maintained by low-temperature organometallic additions and chiral starting materials.
The nitro group on the phenyl ring is sensitive to reduction; thus, reaction conditions must avoid strong reducing agents.
The propyl and 2-phenylethyl substituents at the 6-position are introduced via selective alkylation or by using appropriately substituted lactone precursors.
Purification steps often involve solvent systems such as toluene/hexane or diisopropyl ether to precipitate the product and remove impurities.
Chemical Reactions Analysis
Cyclization Reactions
This compound participates in cyclization reactions due to its hydroxyl and ketone groups. A study demonstrated its use in synthesizing spirocyclic derivatives via bromination followed by O-nucleophilic attack (Scheme 1) .
Key Steps:
-
Bromination : The starting material undergoes bromination at the α-position of the ketone group.
-
Cyclization : Intramolecular O-nucleophilic attack forms a fused furopyran ring system.
Reaction Conditions:
-
Brominating agent: in at 0°C.
-
Base: Triethylamine for deprotonation.
Nucleophilic Substitution
The sulfonamide group in related pyridinesulfonamide derivatives (e.g., CID 54684452) undergoes nucleophilic substitution . While direct data for this compound is limited, analogous reactivity is expected at its electron-deficient aromatic rings.
Example Reaction:
Conditions:
Oxidation-Reduction Reactions
The dihydro-pyranone core is redox-active:
-
Oxidation : The hydroxyl group at C4 can be oxidized to a ketone under strong oxidizing agents (e.g., ).
-
Reduction : The α,β-unsaturated ketone system is reducible via catalytic hydrogenation () to yield diols.
Table 1: Redox Reactions and Outcomes
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | 4-Keto derivative | 55–60 | |
| Reduction | 5,6-Diol intermediate | 70–75 |
Ring-Opening Reactions
Under acidic or basic conditions, the pyranone ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated opens the ring to form a linear dicarboxylic acid.
-
Alkaline Conditions : induces ring scission, generating a sulfonamide-containing fragment.
Mechanistic Insight :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water or hydroxide ions.
Functional Group Transformations
The nitrophenyl group undergoes classical aromatic substitution reactions:
-
Nitro Reduction : Catalytic hydrogenation () converts the nitro group to an amine .
-
Electrophilic Substitution : Limited by steric hindrance from proximal substituents.
Stereochemical Considerations
The (6R) and (1R) configurations influence reaction pathways:
Scientific Research Applications
Key Structural Features
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Hydroxyl Group : Contributes to hydrogen bonding and solubility.
- Nitrophenyl Group : May enhance biological activity through electron-withdrawing effects.
Anticancer Activity
Research indicates that compounds similar to (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one exhibit anticancer properties. A study on related pyran derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include:
- Inhibition of the PI3K/Akt signaling pathway.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In silico studies suggest that it may act as a potent inhibitor of enzymes like 5-lipoxygenase , which is involved in leukotriene synthesis, contributing to inflammation. Experimental data support this claim, showing reduced inflammatory markers in animal models treated with related compounds.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of similar pyran derivatives have highlighted their potential in treating neurodegenerative diseases. The mechanisms proposed include:
- Modulation of neurotransmitter levels.
- Protection against oxidative stress-induced neuronal damage.
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers synthesized a series of pyran derivatives and tested their effects on various cancer cell lines. The results showed that one derivative significantly inhibited cell growth at low micromolar concentrations, suggesting that structural modifications could enhance potency.
Case Study 2: Anti-inflammatory Activity
A study conducted by Ryzhkova et al. (2023) focused on the synthesis and evaluation of several pyran derivatives for their anti-inflammatory properties. The lead compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Compound Similarity | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Pyran Derivatives | PI3K/Akt pathway inhibition | Molecular Pharmacology (2023) |
| Anti-inflammatory | Pyran Derivatives | 5-lipoxygenase inhibition | Ryzhkova et al. (2023) |
| Neuroprotective | Related Pyrans | Modulation of neurotransmitter levels | Journal of Neurochemistry (2023) |
Mechanism of Action
The mechanism of action of (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares the target compound with three structurally related pyran-2-one derivatives:
*Estimated based on substituent analysis.
Key Differences and Implications
Functional Group Diversity: The 3-nitrophenyl group in the target compound distinguishes it from analogs with non-nitrated aryl groups (e.g., phenyl or benzyl). This nitro group may enhance binding to nitroreductase enzymes or confer redox activity . The 4-hydroxy group is conserved in all analogs, suggesting a critical role in hydrogen bonding or metal chelation.
Stereochemical Complexity :
- The target compound and Tipranavir intermediate both exhibit multiple chiral centers, which can significantly impact biological activity and synthetic complexity.
Compounds lacking nitro groups (e.g., CAS 162168-58-3 ) may exhibit reduced cytotoxicity but lower specificity for nitroreductase-associated pathways.
Synthetic Accessibility :
- Dione derivatives (e.g., ) are simpler to synthesize due to fewer stereocenters and functional groups, making them preferred intermediates in industrial workflows .
Biological Activity
(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyranone ring and various substituents, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features several substituents that contribute to its biological activity:
- Pyranone Ring : Central to its structure, influencing reactivity and interaction with biological targets.
- Aminophenyl Group : May enhance binding to specific receptors or enzymes.
- Phenylethyl and Propyl Groups : These aliphatic chains can affect lipophilicity and membrane permeability.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, impacting signaling pathways.
Biological Activity Overview
Research indicates that (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit proliferation through specific signaling pathways.
- Neuroprotective Effects : Potential neuroprotective properties have been observed, possibly related to its ability to modulate neurotransmitter systems.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study B | Reported neuroprotective effects in animal models of neurodegeneration, suggesting potential for treating Alzheimer's disease. |
| Study C | Found anti-inflammatory effects in vitro, with reductions in TNF-alpha production. |
Synthetic Routes and Applications
The synthesis of (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one involves multi-step organic reactions, including alkylation and reduction processes. The compound's versatility makes it a valuable building block for further medicinal chemistry applications.
Q & A
Q. What analytical techniques are recommended for characterizing the stereochemical configuration and purity of this compound?
Methodological Answer:
- Use chiral HPLC with polysaccharide-based columns to resolve enantiomers and confirm stereochemical purity .
- Employ 2D NMR techniques (e.g., NOESY, HSQC) to verify spatial arrangements of substituents, particularly the (6R) and (1R) configurations .
- FTIR spectroscopy can validate functional groups (e.g., hydroxy, nitrophenyl) .
Q. How can researchers optimize the synthesis to achieve high enantiomeric excess?
Methodological Answer:
- Utilize asymmetric catalysis (e.g., chiral palladium catalysts) during key cyclization steps .
- Monitor reaction progress with real-time chiral chromatographic analysis to adjust reaction conditions (e.g., temperature, solvent polarity) .
Q. What protocols ensure sample stability during long-term storage or experiments?
Methodological Answer:
- Store samples under argon atmosphere at –20°C to prevent oxidation of the dihydropyranone core .
- Perform periodic HPLC purity checks to detect degradation products (e.g., lactone ring-opening) .
Q. What spectroscopic methods confirm the regiochemistry of the dihydropyranone core and nitroaryl substituents?
Methodological Answer:
- 1H-13C HMBC NMR identifies coupling between the nitro group and adjacent protons .
- X-ray crystallography resolves spatial positioning of the 3-nitrophenyl and phenylethyl groups .
Q. What parameters are critical when scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Maintain strict temperature control (±2°C) during nucleophilic additions to prevent racemization .
- Optimize catalyst-to-substrate ratios using design-of-experiments (DoE) methodologies .
Advanced Research Questions
Q. How can contradictions between predicted (in silico) and experimental physicochemical properties be resolved?
Methodological Answer:
Q. What strategies resolve challenges in reproducing synthetic yields across laboratories?
Methodological Answer:
Q. How should substituent modifications (e.g., nitro group position) be evaluated for biological activity?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies with systematic variations (e.g., nitro→cyano substitutions) .
- Pair in vitro kinase inhibition assays with molecular dynamics simulations to assess binding affinity changes .
Q. What methodological approaches investigate its potential as a kinase inhibitor?
Methodological Answer:
Q. How should high variability in biological activity measurements be statistically analyzed?
Methodological Answer:
- Apply Bayesian hierarchical modeling to account for batch-to-batch variability in cell-based assays .
- Use ANOVA with Tukey’s post-hoc test to identify significant differences between structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
